![molecular formula C12H15BrOZn B14901678 2-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14901678.png)
2-[(Cyclopentyloxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(cyclopentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a solution of the compound in THF, a common solvent for organometallic reagents. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-[(cyclopentyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(cyclopentyloxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to stabilize the organozinc compound. The general reaction scheme is as follows:
2-[(cyclopentyloxy)methyl]bromobenzene+Zn→2-[(cyclopentyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to avoid impurities that could affect the performance of the organozinc reagent.
化学反応の分析
Types of Reactions
2-[(cyclopentyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound.
科学的研究の応用
2-[(cyclopentyloxy)methyl]phenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
作用機序
The mechanism by which 2-[(cyclopentyloxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a palladium catalyst in cross-coupling reactions. This process, known as transmetalation, is a key step in forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
類似化合物との比較
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the cyclopentyloxy group.
Benzylzinc Bromide: Contains a benzyl group instead of the cyclopentyloxy group.
Cyclohexylzinc Bromide: Contains a cyclohexyl group instead of the cyclopentyloxy group.
Uniqueness
2-[(cyclopentyloxy)methyl]phenylzinc bromide is unique due to the presence of the cyclopentyloxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity profiles compared to its analogs.
特性
分子式 |
C12H15BrOZn |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
bromozinc(1+);cyclopentyloxymethylbenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;;/h1-3,6,12H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
InChIキー |
DZALZSWNSKVSEG-UHFFFAOYSA-M |
正規SMILES |
C1CCC(C1)OCC2=CC=CC=[C-]2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


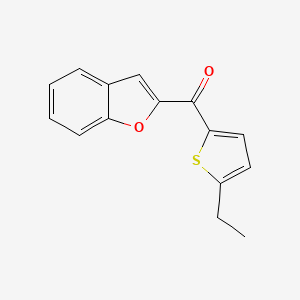

![2-(8,11-Dioxadispiro[3.2.47.24]tridecan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14901611.png)
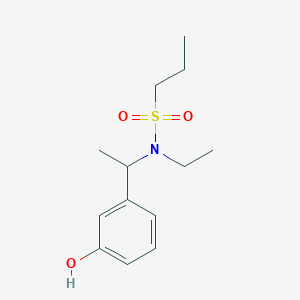
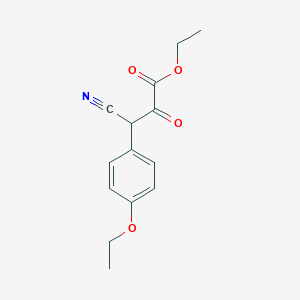
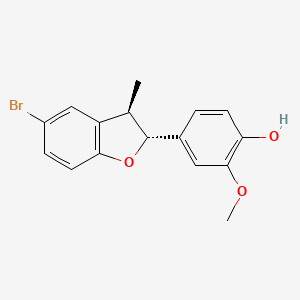
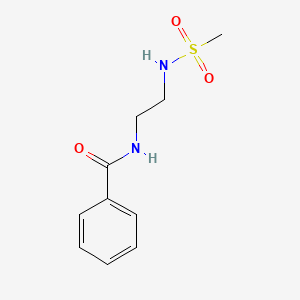
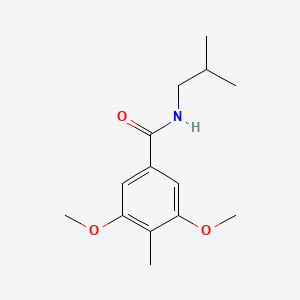
![7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14901647.png)

![3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14901663.png)

![1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate](/img/structure/B14901687.png)

